Aprrp

Description

The African Peacekeeping Rapid Response Partnership (APRRP) is a U.S. Department of State-funded initiative designed to enhance the rapid deployment capabilities of African peacekeepers under the United Nations (UN) and African Union (AU). Its primary focus is to develop high-demand skills in fields such as medical care, logistics, communications, and engineering. This compound employs a structured "Crawl, Walk, Run" training model to ensure sustainable capacity-building in partner nations (PNs), with measurable outcomes like improved field sanitation, medical readiness, and institutionalization of training programs .

This compound’s medical component, for example, trains PN providers to deploy and manage UN Level 2 Field Hospitals (L2H). Programs like the Clinical Ultrasound Course have been delivered virtually, demonstrating adaptability and effectiveness in multinational settings . The partnership emphasizes triple collaboration between the U.S. Department of Defense (DoD), PN militaries (e.g., Senegalese Armed Forces), and organizations like the National Association of Emergency Medical Technicians (NAEMT) .

Properties

CAS No. |

104826-49-5 |

|---|---|

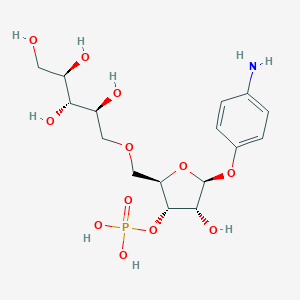

Molecular Formula |

C16H26NO12P |

Molecular Weight |

455.35 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-5-(4-aminophenoxy)-4-hydroxy-2-[[(2S,3R,4R)-2,3,4,5-tetrahydroxypentoxy]methyl]oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C16H26NO12P/c17-8-1-3-9(4-2-8)27-16-14(22)15(29-30(23,24)25)12(28-16)7-26-6-11(20)13(21)10(19)5-18/h1-4,10-16,18-22H,5-7,17H2,(H2,23,24,25)/t10-,11+,12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

LTSGNSLJCPXLOX-PLEMRLBDSA-N |

SMILES |

C1=CC(=CC=C1N)OC2C(C(C(O2)COCC(C(C(CO)O)O)O)OP(=O)(O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]([C@@H]([C@@H](CO)O)O)O)OP(=O)(O)O)O |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(O2)COCC(C(C(CO)O)O)O)OP(=O)(O)O)O |

Synonyms |

4-aminophenylribofuranoside 3-(ribit-5-yl phosphate) APRRP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Programs

APRRP shares objectives with other global health engagement (GHE) initiatives but distinguishes itself through methodology, scope, and sustainability metrics. Below is a comparative analysis with analogous programs:

Table 1: Key Features of this compound vs. Similar Programs

Structural Similarities and Differences

- Training Methodology: this compound and BTRP both emphasize phased capacity-building. However, this compound’s "Crawl, Walk, Run" model explicitly transitions training ownership to PNs, whereas BTRP focuses on technical knowledge exchange without formalized PN-led iterations . NAEMT’s TCCC training prioritizes immediate certification over long-term institutionalization, unlike this compound’s emphasis on PN self-sufficiency .

Success Measurement :

- This compound requires an 80% post-test score for PN participants to demonstrate mastery, a stricter benchmark than BTRP’s qualitative assessments .

- Both this compound and NAEMT use partnerships with local militaries, but this compound uniquely integrates virtual training (e.g., ultrasound courses) to overcome geographic barriers .

- Challenges: this compound faces logistical hurdles like PN deployment conflicts and COVID-19 disruptions, which are less pronounced in BTRP’s regional workshops .

Research Findings and Data

Table 2: this compound Field Sanitation Training Outcomes in Senegal (2019–2020)

Key Insights :

- Virtual training (e.g., Clinical Ultrasound Course) achieved a 90% participant confidence boost in clinical ultrasound use, proving viable for future GHE projects .

- This compound’s triple partnership model (DoD, PN, NAEMT) in Ghana resulted in one of Africa’s four sustainable TCCC training sites, highlighting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.